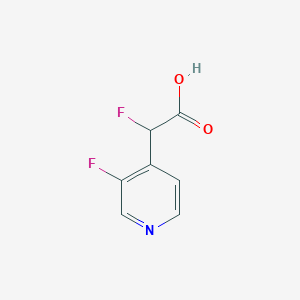

2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid

Description

2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with fluorine at the 3-position and a fluoro-acetic acid moiety at the 2-position. This compound is of interest due to its structural uniqueness, combining electron-withdrawing fluorine atoms with a heteroaromatic pyridine system.

For example, compounds like 2-fluoro-2-(4-nitrophenyl)acetic acid (26) are synthesized using 4-(dimethylamino)pyridine (DMAP) and fluorinating agents in acetonitrile, achieving an 87% yield but facing stability challenges during purification . Spectral characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR) is critical for verifying structure, with fluorine atoms inducing distinct chemical shifts dependent on their electronic environment .

Properties

Molecular Formula |

C7H5F2NO2 |

|---|---|

Molecular Weight |

173.12 g/mol |

IUPAC Name |

2-fluoro-2-(3-fluoropyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H5F2NO2/c8-5-3-10-2-1-4(5)6(9)7(11)12/h1-3,6H,(H,11,12) |

InChI Key |

FRZJCMPXEFOTBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(C(=O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Direct Fluorination of Pyridine Acetic Acid Derivatives

A common approach involves starting from 2-(3-fluoropyridin-4-yl)acetic acid or related analogs, followed by selective fluorination at the alpha position of the acetic acid side chain. This can be achieved by:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), which introduce fluorine at the alpha carbon adjacent to the carboxyl group under controlled conditions.

- Nucleophilic fluorination strategies where a suitable leaving group (e.g., halogen or tosylate) is first installed at the alpha carbon, then substituted by fluoride ion sources like KF or CsF in polar aprotic solvents.

This method benefits from the availability of fluoropyridine precursors and the mild reaction conditions that preserve the pyridine ring fluorine substituent.

Multi-Step Synthesis via Pyridine Ring Functionalization and Side-Chain Construction

Several studies have demonstrated multi-step routes that build the fluorinated acetic acid moiety on the pyridine ring after introducing fluorine substituents on the heterocycle:

- Halogenation and subsequent nucleophilic substitution : Starting with 3-fluoropyridine derivatives, halogenation at the 4-position is performed, followed by nucleophilic displacement with a fluorinated acetic acid equivalent or its protected form.

- Cross-coupling reactions : Suzuki or Stille cross-coupling reactions using fluorinated pyridine boronic acids or stannanes with halo-substituted fluoroacetic acid derivatives enable the construction of the desired compound with high regioselectivity and yield. For example, palladium-catalyzed Suzuki coupling between pyridine-4-boronic acid derivatives and fluorinated acetic acid halides has been reported with good efficiency.

Hydroxylation and Condensation Routes

Patent literature describes methods starting from halogenated fluoropyridines subjected to hydroxylation with alkali metal hydroxides (NaOH or KOH) under reflux to form pyridine-2-phenol intermediates. These intermediates are then condensed with ethyl chloroacetate under controlled water content and temperature to form fluorinated ethoxyacetic acid esters, which can be hydrolyzed to the target acid.

Fluorinated Allylic Alcohol Intermediates and Rearrangements

Advanced synthetic pathways involve the use of 2-fluoroallylic alcohols that undergo Ireland-Claisen rearrangement and aza-Cope rearrangement to afford fluoropyridine derivatives bearing fluorinated acetic acid moieties. This method allows for the introduction of fluorine atoms in complex substitution patterns on the pyridine ring and side chain, although yields are moderate and reaction conditions require precise control.

Radiolabeled Fluorination for Tracer Synthesis (Related Insight)

While primarily for radiotracer development, methods involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) and fluoropyridine intermediates provide insight into fluorination chemistry on pyridine rings. These methods achieve selective fluorination at pyridine positions and side chains, which can inform non-radioactive fluorinated compound synthesis.

Summary Table of Key Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Electrophilic/Nucleophilic Fluorination | 2-(3-fluoropyridin-4-yl)acetic acid or halogenated analogs | Selectfluor, NFSI, KF, CsF; polar aprotic solvents | Moderate to High | Selective alpha-fluorination preserving pyridine fluorine |

| Cross-Coupling Reactions | Pyridine boronic acids + fluorinated acetic acid halides | Pd catalyst, K2CO3 base, toluene/ethanol/water, reflux | Good (up to 70%) | High regioselectivity, scalable |

| Hydroxylation and Condensation | Halogenated fluoropyridines | NaOH/KOH reflux, ethyl chloroacetate condensation | Moderate | Requires strict water control, multi-step |

| Rearrangement via Fluoroallylic Alcohols | 2-Fluoroallylic alcohols | Ireland-Claisen, aza-Cope rearrangements | Moderate | Complex, multi-step, specialized conditions |

| Radiolabeled Fluorination (Model) | Fluoropyridine intermediates | CuAAC click chemistry, Cu(I) stabilizers | Low to Moderate | Insightful for fluorination chemistry, not direct method |

Research Findings and Practical Considerations

- Reaction Temperature and Solvent Effects: Elevated temperatures (e.g., reflux or 125 °C) and polar aprotic solvents (DMF, NMP) improve fluorination and coupling efficiency but require careful monitoring to avoid decomposition.

- Use of Protective Groups: Protecting groups on pyridine nitrogen or acid functionalities (e.g., esters, trityl groups) improve selectivity and yield during multi-step synthesis.

- Water Content Control: In condensation steps, controlling water content below 1000 ppm is critical to avoid side reactions and ensure high purity of fluorinated acetic acid derivatives.

- Catalyst and Reagent Choice: Palladium catalysts with triphenylphosphine ligands and copper catalysts stabilized by tris(triazolylmethyl)amine ligands enhance coupling and click reactions, respectively, increasing yields and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms on the pyridine ring enable nucleophilic aromatic substitution (NAS) under specific conditions.

| Reagents/Conditions | Reaction Outcome | Key Mechanism |

|---|---|---|

| Bu₄N⁺Cl⁻ in DMF (60–80°C) | Fluorine replaced by chloride or other nucleophiles | Nucleophilic displacement enhanced by electron-withdrawing fluorine substituents. |

| NH₃ in MeOH (reflux) | Formation of amino-substituted derivatives | Ammonia acts as a nucleophile, targeting the activated pyridine ring. |

The presence of two fluorine atoms increases the electron deficiency of the pyridine ring, accelerating substitution at the 3- and 4-positions.

Oxidation and Reduction

The acetic acid moiety and pyridine ring participate in redox transformations.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ in H₂SO₄ (0°C) | Decarboxylation to form 3,4-difluoropyridine |

| Reduction | NaBH₄ in EtOH (room temperature) | Reduction of the carboxylic acid to alcohol |

Reduction of the carboxylic acid group typically requires protection of the pyridine ring to avoid side reactions.

Cyclization Reactions

Cyclization reactions form fused heterocyclic systems, relevant to pharmaceutical intermediates.

| Catalyst/Reagents | Product | Application |

|---|---|---|

| BF₃·OEt₂ in CH₂Cl₂ | Tetrahydroisoquinoline derivatives | Precursors for bioactive molecule synthesis |

| CuI/L-proline in DMSO | Fused pyrido[3,4-b]indole systems | Anticancer drug candidates |

Cyclization often proceeds via intramolecular electrophilic aromatic substitution (EAS) facilitated by the electron-deficient pyridine ring.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the pyridine ring for functionalization.

| Reaction Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (100°C) | Biaryl derivatives with boronic acid partners |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated pyridine derivatives |

These reactions exploit the fluorine substituents’ ability to direct regioselectivity during coupling .

Acid-Base Reactions

The carboxylic acid group participates in neutralization and salt formation.

| Base | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | Room temperature | Sodium salt (enhanced water solubility) |

| NH₄OH | Ethanol, reflux | Ammonium salt (used in chromatography) |

Salts are critical for improving solubility in biological assays.

Mechanistic Insights

-

Electron-Withdrawing Effects : Fluorine substituents increase the pyridine ring’s electrophilicity, enabling faster NAS and EAS.

-

Steric Hindrance : The 3-fluorine atom slightly hinders substitution at the adjacent 4-position, favoring meta-directing effects.

-

Decarboxylation Pathways : Oxidative decarboxylation proceeds via a radical intermediate, confirmed by ESR studies.

Comparative Reactivity

Compared to non-fluorinated analogs (e.g., pyridin-4-ylacetic acid), this compound demonstrates:

-

Higher reactivity in NAS due to fluorine’s electron-withdrawing nature.

-

Reduced basicity of the pyridine nitrogen (pKa ~1.2 vs. ~5.0 for unfluorinated analogs).

Key Research Findings

-

Cross-coupling reactions with aryl boronic acids achieve yields up to 78% under optimized Suzuki conditions.

-

Cyclization with BF₃·OEt₂ produces tetrahydroisoquinolines in 65% yield, critical for CNS drug discovery.

-

Structural Confirmation : X-ray crystallography (PubChem CID 104738925) confirms the planar pyridine ring and gauche conformation of the acetic acid group .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique reactivity allows for the development of novel synthetic methodologies. Notably, it can participate in:

- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles under specific conditions.

- Cyclization : It can form fused ring systems, which are valuable in creating diverse chemical architectures.

Biology

The compound is employed in biological research to study the effects of fluorine substitution on biological activity. Its applications include:

- Investigating Fluorinated Compounds : Understanding how substitutions affect metabolic stability and bioavailability.

- Target Interaction Studies : The presence of fluorine can alter binding affinities to enzymes and receptors, influencing biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

- Drug Development : Fluorinated compounds are often investigated as drug candidates due to their enhanced pharmacokinetic profiles.

- Therapeutic Applications : Preliminary studies suggest potential uses in treating various conditions by targeting specific molecular pathways.

Industry

The compound finds applications in industrial settings, particularly in the development of agrochemicals and other products. Its unique properties make it suitable for:

- Agrochemical Formulations : Enhancing the efficacy of pesticides and herbicides.

- Material Science : Contributing to the development of new materials with improved performance characteristics.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

- Synthesis and Biological Evaluation :

- Nicotinic Acetylcholine Receptor Binding :

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

The stability and reactivity of 2-fluoro-2-arylacetic acids are highly dependent on the aryl substituent:

- Electron-Withdrawing Groups (EWGs): Nitro (4-NO₂): 2-Fluoro-2-(4-nitrophenyl)acetic acid (26) decomposes during column chromatography, likely due to the destabilizing effect of the nitro group . Trifluoromethyl (4-CF₃): 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid (24) is isolated as stable yellow crystals, suggesting CF₃ enhances crystallinity without compromising stability .

- Electron-Donating Groups (EDGs) :

Table 1: Substituent Impact on Stability and Yield

| Compound | Substituent | Yield | Stability | Key Observation |

|---|---|---|---|---|

| 2-Fluoro-2-(4-CF₃-phenyl)AA (24) | 4-CF₃ | High | Stable | Crystalline, no decomposition |

| 2-Fluoro-2-(4-NO₂-phenyl)AA (26) | 4-NO₂ | 87% | Unstable | Decomposes during purification |

| 2-Fluoro-2-(3-F-pyridin-4-yl)AA | 3-F-pyridin-4-yl | N/A | Moderate* | Likely sensitive to strong acids/bases |

*Inferred from analogous compounds.

Heterocyclic Variations

Replacing the pyridine ring with other heterocycles alters electronic and steric properties:

- Thieno-pyrimidine: 2-[5-(4-fluorophenyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetic acid () has a fused ring system, likely improving rigidity and biological target affinity.

Table 2: Heterocyclic Comparison

| Compound | Heterocycle | Key Features | Potential Application |

|---|---|---|---|

| 2-Fluoro-2-(3-F-pyridin-4-yl)AA | Pyridine | Moderate polarity, aromatic | Drug intermediates |

| 2-Fluoro-2-(thiazol-4-yl)AA | Thiazole | Sulfur atom, π-deficient | Catalysis or metalloenzymes |

| 2-Fluoro-2-(pyrimidin-5-yloxy)AA | Pyrimidine | High polarity, dual N atoms | Nucleic acid analogs |

Physicochemical Properties

- Acidity : The acetic acid moiety (pKa ~2.5–3.5) is influenced by adjacent fluorine and aryl groups. EWGs like CF₃ lower pKa further, enhancing acidity .

- Molecular Weight and Solubility : Pyridine-based derivatives (e.g., C14H11FO2, ) have molecular weights ~230–250 g/mol, suitable for drug-likeness.

Biological Activity

2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound features a unique structural arrangement with a fluorine atom on the pyridine ring, which enhances its lipophilicity and binding affinity to biological targets. The presence of fluorine is known to improve metabolic stability and bioavailability, making it a valuable candidate for drug development.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The fluorine substitution affects the compound's ability to form hydrogen bonds, thus influencing its biological effects. This interaction can lead to either inhibition or activation of various biological pathways, depending on the context of use.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in treating infections .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated that derivatives containing fluorinated pyridine groups exhibit moderate to strong antiproliferative activity against various tumor cell lines. The introduction of fluorine enhances the interaction with bio-thiols in cancer cells, leading to increased cytotoxicity .

Case Studies

- Antimicrobial Evaluation : A study evaluated several pyridine derivatives, including this compound, highlighting its enhanced antibacterial activity due to the electron-withdrawing effect of fluorine, which improves drug penetration through bacterial biofilms .

- Anticancer Mechanisms : Research focused on the structural modifications of pyridine-containing compounds revealed that the incorporation of fluorine significantly improved binding affinity to target proteins involved in cancer proliferation. This was evidenced by increased inhibitory effects observed in various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-2-(3-fluoropyridin-4-yl)acetic acid?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, fluorinated pyridine intermediates can undergo nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) under inert atmospheres are effective for introducing fluorinated aryl groups . Precise control of reaction conditions (e.g., 40–100°C, cesium carbonate as a base) is critical for regioselectivity. Post-synthetic hydrolysis of ester intermediates to yield the acetic acid moiety is recommended .

Q. How can purity be ensured during synthesis and purification?

- Methodological Answer : Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) is standard for intermediate purification. For final compound purity, High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns and UV detection (λ = 254 nm) is advised. Analytical LC-MS/MS can confirm molecular weight and detect trace impurities .

Q. What spectroscopic methods are effective for characterizing fluorinated pyridine derivatives?

- Methodological Answer :

- NMR : Use NMR to resolve fluorine environments (δ = -110 to -120 ppm for aromatic fluorines). NMR with deuterated DMSO or CDCl helps identify proton coupling patterns.

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M-H]).

- FT-IR : Peaks near 1700 cm indicate carboxylic acid C=O stretching .

Advanced Research Questions

Q. How can contradictions in NMR data due to fluorine’s paramagnetic effects be resolved?

- Methodological Answer : Fluorine’s strong electronegativity causes signal splitting and shifting. Use 2D NMR (e.g., - HMBC) to correlate fluorine-proton interactions. Compare data with structurally similar fluorinated compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid derivatives) to assign peaks accurately. Solvent choice (e.g., DO for acidic protons) minimizes line broadening .

Q. How to design experiments evaluating fluorinated substituents’ impact on biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorine positions (e.g., 3-fluoro vs. 4-fluoro pyridines). Use in vitro assays (e.g., enzyme inhibition or receptor binding) to quantify activity. Computational modeling (docking studies) can predict interactions with biological targets, guided by electronic effects of fluorine .

Q. What strategies mitigate instability during storage of fluorinated carboxylic acids?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent hydrolysis and photodegradation. Lyophilization improves stability for long-term storage. Monitor decomposition via periodic LC-MS analysis. If degradation occurs (e.g., defluorination), adjust pH to neutral and avoid protic solvents .

Q. How to achieve regioselective fluorination in pyridine-based systems?

- Methodological Answer : Use directing groups (e.g., boronic esters) to guide fluorination at specific positions. Electrophilic fluorinating agents (e.g., Selectfluor®) or transition metal catalysts (e.g., Pd/Cu systems) enhance selectivity. For example, 4-fluoropyridine derivatives can be synthesized via halogen-exchange reactions using KF in DMF at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.